4-methoxycyclohexane-1-carbonyl Chloride

Description

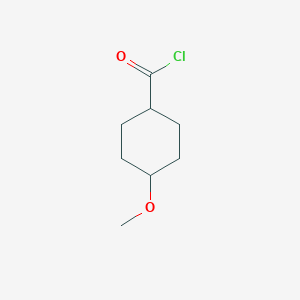

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxycyclohexane 1 Carbonyl Chloride

Direct Chlorination Approaches from Carboxylic Acid Precursors

The most common and well-established method for the preparation of 4-methoxycyclohexane-1-carbonyl chloride is the direct conversion of 4-methoxycyclohexanecarboxylic acid using a chlorinating agent. This approach is favored for its efficiency and the reactivity of the resulting acyl chloride in subsequent reactions.

Utilization of Thionyl Chloride and Phosphorus Pentachloride

Thionyl Chloride (SOCl₂): The reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride is a widely used method for the synthesis of the corresponding acyl chloride. orgsyn.orgmasterorganicchemistry.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. orgsyn.orgnih.gov The general reaction is as follows:

C₈H₁₄O₃ + SOCl₂ → C₈H₁₃ClO₂ + SO₂ + HCl

Typically, the carboxylic acid is treated with an excess of thionyl chloride, which can also serve as the solvent, to drive the reaction to completion. orgsyn.org The mixture is often heated under reflux to ensure a complete conversion. orgsyn.org

Phosphorus Pentachloride (PCl₅): An alternative, though less common, reagent for this transformation is phosphorus pentachloride. nih.govthieme-connect.de The reaction with PCl₅ yields the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. nih.govthieme-connect.de The stoichiometry of the reaction is:

C₈H₁₄O₃ + PCl₅ → C₈H₁₃ClO₂ + POCl₃ + HCl

While effective, the separation of the liquid byproduct, phosphoryl chloride, from the desired acyl chloride can be more challenging than with the gaseous byproducts of the thionyl chloride method. nih.gov

Reaction Conditions for Acyl Chloride Formation, including Anhydrous Environments

The synthesis of acyl chlorides necessitates strictly anhydrous conditions, as these compounds are highly reactive towards water, hydrolyzing back to the parent carboxylic acid. thieme-connect.de All glassware should be thoroughly dried, and the reagents should be of high purity and free from moisture.

The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the ingress of atmospheric moisture. While the reaction can sometimes be performed neat with an excess of the chlorinating agent, an inert solvent such as dichloromethane (B109758), chloroform, or toluene (B28343) can also be employed. orgsyn.org The reaction temperature is a critical parameter. While some reactions with highly reactive carboxylic acids can proceed at room temperature, heating under reflux is common to ensure the reaction goes to completion in a reasonable timeframe. orgsyn.org

| Parameter | Thionyl Chloride | Phosphorus Pentachloride |

|---|---|---|

| Stoichiometry | Excess (often used as solvent) | Equimolar or slight excess |

| Solvent | None (neat) or inert solvent (e.g., DCM, Toluene) | Inert solvent (e.g., DCM, Chloroform) |

| Temperature | Room temperature to reflux | Room temperature to gentle heating |

| Atmosphere | Anhydrous, inert (e.g., Nitrogen, Argon) |

Post-Synthesis Purification Strategies and Techniques

Following the completion of the reaction, the primary purification step involves the removal of the excess chlorinating agent and any solvent. For reactions utilizing thionyl chloride, this is typically achieved through distillation or evaporation under reduced pressure. orgsyn.org The significantly lower boiling point of thionyl chloride compared to the acyl chloride product facilitates this separation.

For reactions with phosphorus pentachloride, the phosphoryl chloride byproduct must also be removed. Fractional distillation is the most effective method for separating the acyl chloride from phosphoryl chloride, taking advantage of their different boiling points.

Further purification, if necessary, can be achieved by vacuum distillation of the crude acyl chloride. This method is particularly useful for removing any non-volatile impurities. The purity of the final product can be assessed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, looking for the characteristic signals of the acyl chloride and the absence of the carboxylic acid precursor.

Alternative Pathways for Carbonyl Chloride Formation

While direct chlorination with thionyl chloride or phosphorus pentachloride remains the most common approach, other methods exist for the formation of carbonyl chlorides, although they are less frequently applied to substrates like 4-methoxycyclohexanecarboxylic acid.

Phosgenation Reactions of Corresponding Carboxylic Acids

Phosgene (B1210022) (COCl₂) and its safer liquid equivalent, diphosgene (trichloromethyl chloroformate), or solid triphosgene (B27547) (bis(trichloromethyl) carbonate), can be used to convert carboxylic acids to acyl chlorides. The reaction with phosgene produces the acyl chloride, carbon dioxide, and hydrogen chloride. A key advantage of this method is that all byproducts are gaseous, simplifying purification. However, the extreme toxicity of phosgene gas necessitates specialized equipment and handling procedures, limiting its use in standard laboratory settings.

Precursor Synthesis and Functional Group Transformations

The immediate precursor to this compound is 4-methoxycyclohexanecarboxylic acid. The synthesis of this precursor is a key step that dictates the final stereochemistry of the target molecule. Methodologies often focus on establishing the desired cis or trans configuration of the 1,4-disubstituted cyclohexane (B81311) ring.

Synthesis of 4-Methoxycyclohexanecarboxylic Acid Derivatives

The synthesis of 4-methoxycyclohexanecarboxylic acid can be approached through various synthetic routes, often starting from commercially available cyclohexane derivatives. One common strategy involves the modification of a pre-existing functional group on the cyclohexane ring. For instance, the synthesis can commence from a 4-hydroxycyclohexanecarboxylic acid derivative, where the hydroxyl group is subsequently methylated to form the desired methoxy (B1213986) group.

Alternatively, a methoxy-substituted cyclohexane precursor can be utilized, and a carboxylic acid moiety can be introduced. The choice of starting material and synthetic route can influence the stereochemical outcome. For example, the catalytic hydrogenation of a substituted aromatic precursor, such as p-anisic acid (4-methoxybenzoic acid), can yield 4-methoxycyclohexanecarboxylic acid. The conditions of the hydrogenation, including the choice of catalyst and reaction parameters, can significantly impact the ratio of cis to trans isomers produced.

The conversion of 4-methoxycyclohexanecarboxylic acid to its carbonyl chloride derivative is a standard functional group transformation. Reagents commonly employed for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions proceed by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. The choice of reagent can be influenced by the desired reaction conditions and the sensitivity of other functional groups in the molecule. For instance, reactions with oxalyl chloride are often performed in an inert solvent like dichloromethane at room temperature, sometimes with a catalytic amount of dimethylformamide (DMF).

A general reaction for the synthesis of an aryl acid chloride from an aryl acid using oxalyl chloride involves dissolving the acid in a solvent like dichloromethane, adding oxalyl chloride and a catalytic amount of DMF, and stirring at room temperature for a period of time. The volatile byproducts (CO, CO₂, and HCl) are easily removed, simplifying the purification of the resulting acid chloride.

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Refluxing in neat SOCl₂ or in a solvent | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Room temperature in a solvent (e.g., CH₂Cl₂) with catalytic DMF | CO, CO₂, HCl |

Stereoselective Routes to Substituted Methoxycyclohexane Intermediates

Achieving a specific stereoisomer of this compound hinges on the stereoselective synthesis of the 4-methoxycyclohexanecarboxylic acid precursor. The relative orientation of the methoxy and carboxylic acid groups (cis or trans) is determined during the formation of the cyclohexane ring or through subsequent stereochemical manipulations.

One approach to obtaining a specific stereoisomer involves the separation of a mixture of cis and trans isomers of 4-methoxycyclohexanecarboxylic acid, which may be formed in a non-stereoselective synthesis. Techniques such as fractional crystallization or chromatography can be employed to isolate the desired isomer before its conversion to the carbonyl chloride.

More sophisticated strategies aim to control the stereochemistry during the synthesis itself. For example, stereoselective reduction of a 4-methoxycyclohexanone (B142444) derivative can yield a specific stereoisomer of 4-methoxycyclohexanol. The stereochemical outcome of such reductions can often be influenced by the choice of reducing agent and reaction conditions. Subsequent conversion of the alcohol to the carboxylic acid would then proceed with retention of the established stereochemistry.

Analogous stereoselective syntheses have been reported for similar cyclohexane derivatives, such as 4-aminocyclohexanecarboxylic acid, where the stereochemical control of the amino and carboxylic acid groups is crucial. google.comgoogle.comgoogleapis.com These methodologies often involve catalytic hydrogenation of a substituted benzene (B151609) ring, where the catalyst and reaction conditions are optimized to favor the formation of one stereoisomer over the other. For instance, the hydrogenation of p-aminobenzoic acid can be directed to yield a higher proportion of the trans isomer under specific conditions. google.com Similar principles can be applied to the synthesis of 4-methoxycyclohexanecarboxylic acid from p-anisic acid.

Furthermore, isomerization processes can be employed to convert an undesired stereoisomer into the desired one. For example, treatment of a mixture of cis and trans isomers with a base can lead to epimerization at the carbon atom bearing the carboxylic acid group, potentially enriching the mixture in the thermodynamically more stable isomer.

The synthesis of specifically functionalized cyclohexane derivatives, such as cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, demonstrates the ability to construct stereochemically defined intermediates that can be further elaborated. nih.gov Such strategies underscore the importance of precise stereochemical control in the synthesis of substituted cyclohexanes.

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of this compound is nucleophilic acyl substitution. This two-step mechanism, known as addition-elimination, involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group. The high reactivity of the acyl chloride functional group allows these reactions to proceed readily with a wide range of nucleophiles.

The general mechanism proceeds as follows:

Nucleophilic Addition: The nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negatively charged oxygen atom.

Elimination: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion, being an excellent leaving group, is expelled.

Table 1: General Nucleophilic Acyl Substitution

| Step | Description | Intermediate |

|---|---|---|

| 1. Addition | A nucleophile (Nu:) attacks the electrophilic carbonyl carbon. | Tetrahedral Alkoxide Intermediate |

| 2. Elimination | The chloride ion is eliminated, and the carbonyl group is reformed. | N/A |

The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. These reactions are typically vigorous and can be performed at room temperature. Often, a weak base like pyridine is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the alcohol and deactivating it as a nucleophile.

For instance, the reaction with methanol (B129727) produces methyl 4-methoxycyclohexane-1-carboxylate.

Reaction Scheme: Esterification

This compound + Methanol → Methyl 4-methoxycyclohexane-1-carboxylate + HCl

The mechanism is analogous to the general nucleophilic acyl substitution, with the alcohol's oxygen atom serving as the attacking nucleophile.

Aminolysis, the reaction with ammonia, primary amines, or secondary amines, converts this compound into amides. This reaction is generally rapid and exothermic. Due to the basic nature of amines, two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt. Alternatively, one equivalent of the amine can be used along with an auxiliary base, such as sodium hydroxide or triethylamine, to scavenge the HCl.

The reaction with a primary amine, such as aniline, would yield an N-substituted amide, specifically N-phenyl-4-methoxycyclohexane-1-carboxamide.

Reaction Scheme: Amidation

This compound + 2 Aniline → N-phenyl-4-methoxycyclohexane-1-carboxamide + Anilinium chloride

This method is one of the most efficient and widely used for forming amide bonds due to the high reactivity of the acyl chloride starting material.

The methoxy group (-OCH₃) at the 4-position of the cyclohexane ring influences the reactivity of the carbonyl group primarily through its inductive effect. Unlike substituents on an aromatic ring, the methoxy group in this saturated system cannot exert a resonance effect on the carbonyl group.

The oxygen atom in the methoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane framework. By pulling electron density away from the ring, the methoxy group can slightly increase the partial positive charge (electrophilicity) on the carbonyl carbon. This enhanced electrophilicity can make this compound marginally more reactive towards nucleophiles compared to the unsubstituted cyclohexanecarbonyl chloride. However, given the distance between the 4-position and the carbonyl group, this effect is generally considered to be modest.

Table 2: Electronic Effect of the 4-Methoxy Group

| Effect Type | Nature of Effect | Impact on Carbonyl Carbon | Expected Change in Reactivity |

|---|---|---|---|

| Inductive | Electron-withdrawing (-I) | Slight increase in electrophilicity | Minor rate acceleration |

| Resonance | Not applicable in a saturated ring | N/A | N/A |

Hydrolytic Pathways and Products

Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to form carboxylic acids. This reactivity necessitates that this compound be handled under anhydrous conditions to prevent its decomposition.

The hydrolysis of this compound in water is another example of a nucleophilic acyl substitution reaction, where water acts as the nucleophile. viu.ca The reaction is typically rapid, even with a weak nucleophile like water, due to the high reactivity of the acyl chloride. acs.org

The mechanism involves two main stages:

Nucleophilic Addition of Water: A water molecule attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. viu.ca

Elimination of HCl: The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is subsequently lost from the oxonium ion intermediate to yield the final carboxylic acid product and hydrogen chloride. viu.ca

This reaction proceeds without the need for an acid or base catalyst, although the rate can be influenced by pH. viu.ca

The sole organic product of the complete hydrolysis of this compound is 4-methoxycyclohexanecarboxylic acid. The other product is hydrogen chloride, which is often observed as steamy fumes if the reaction is carried out with limited water. acs.org This hydrolysis reaction is effectively the reverse of the final step in one of the common syntheses of the acyl chloride itself (i.e., the reaction of the carboxylic acid with a chlorinating agent like thionyl chloride).

Reaction Scheme: Hydrolysis

This compound + H₂O → 4-Methoxycyclohexanecarboxylic Acid + HCl

This transformation is a fundamental process for this class of compounds and highlights their role as activated derivatives of carboxylic acids.

Reaction Mechanisms and Chemical Transformations of this compound

Stereochemical Considerations in 4 Methoxycyclohexane 1 Carbonyl Chloride Chemistry

Conformational Analysis of the Substituted Cyclohexane (B81311) Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The orientation of the substituents in these chair conformations significantly impacts the molecule's stability and reactivity.

In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. The chair conformations are in a dynamic equilibrium, known as a ring flip, which interconverts axial and equatorial positions. Generally, substituents prefer the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions.

In the trans isomer of 4-methoxycyclohexane-1-carbonyl chloride, the most stable conformation will have both the methoxy (B1213986) and the carbonyl chloride groups in the equatorial position (diequatorial). In the cis isomer, one group must be axial while the other is equatorial. In this case, the conformation where the bulkier carbonyl chloride group occupies the equatorial position and the smaller methoxy group is in the axial position would be favored.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| Methoxy (-OCH₃) | ~0.6 | Moderate |

| Carbonyl Chloride (-COCl) | > 1.7 (estimated) | Strong |

This is an interactive data table. You can sort and filter the data.

The methoxy group, particularly when in the axial position, can exert steric hindrance on the reactivity of the carbonyl chloride group. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon. In the cis isomer, where one substituent must be axial, the reactivity of the carbonyl chloride may be modulated by the conformational equilibrium. If the carbonyl chloride is in the axial position, it is more sterically hindered by the axial hydrogens at the C3 and C5 positions.

The electronic properties of the methoxy group can also influence the reactivity of the carbonyl chloride. The methoxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon.

Stereoselective Synthesis and Transformations

The synthesis of a specific stereoisomer of this compound requires stereocontrolled synthetic methods.

A plausible route for the stereoselective synthesis of the trans isomer could begin with the asymmetric hydrogenation of 4-methoxybenzoic acid. Using a chiral ruthenium-BINAP catalyst, for example, could potentially lead to an enantiomerically enriched trans-4-methoxycyclohexanecarboxylic acid. The resulting carboxylic acid can then be converted to the carbonyl chloride using a standard reagent like thionyl chloride or oxalyl chloride.

The synthesis of the cis isomer is more challenging and may involve starting from a different precursor or utilizing isomerization conditions. For instance, the hydrogenation of 4-hydroxybenzoic acid to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, followed by methylation of the hydroxyl group and separation of the isomers, could be a potential route. Subsequent conversion to the carbonyl chloride would yield the desired product.

Transformations of this compound, such as reactions with nucleophiles to form esters or amides, will proceed with retention of the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The stereochemical outcome of reactions at the carbonyl group will depend on the reaction mechanism and the nature of the nucleophile and reagents used.

Strategies for Diastereoselective Synthesis of this compound Precursors

The primary precursor for this compound is 4-methoxycyclohexanecarboxylic acid. The stereochemical control in the synthesis of this precursor is crucial as it dictates the diastereomeric purity of the final carbonyl chloride product. The most common method for the synthesis of 4-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid. The diastereoselectivity of this reaction, yielding either the cis or trans isomer as the major product, is highly dependent on the choice of catalyst, solvent, and reaction conditions.

The hydrogenation of 4-methoxybenzoic acid can lead to a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid. The desired diastereomer can often be favored by carefully selecting the hydrogenation catalyst and conditions. For instance, in the synthesis of related 4-substituted cyclohexanecarboxylic acids, different catalyst systems have been shown to provide varying levels of diastereoselectivity. For example, the hydrogenation of 4-isopropylbenzoic acid using platinum oxide in acetic acid has been reported to yield a cis:trans ratio of 3:1. google.com In another instance, the hydrogenation of p-aminobenzoic acid with a Ruthenium on carbon (Ru/C) catalyst resulted in a cis:trans ratio of 1:4.6. google.com

Furthermore, isomerization of the less stable diastereomer to the more stable one can be employed as a strategy to enhance the yield of the desired product. The trans isomer of 4-substituted cyclohexanecarboxylic acids is generally thermodynamically more stable as the bulky substituents can both occupy equatorial positions in the chair conformation, minimizing steric hindrance. For example, a mixture of cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid methyl ester with a 3:1 ratio was isomerized to a 1:6 ratio in favor of the trans isomer using sodium hydride. google.com

Below is a data table summarizing research findings on the diastereoselective synthesis of precursors for related 4-substituted cyclohexanecarbonyl chlorides.

| Starting Material | Catalyst/Reagents | Solvent | Product | Diastereomeric Ratio (cis:trans) |

| 4-Isopropylbenzoic Acid | Platinum Oxide | Acetic Acid | 4-Isopropylcyclohexanecarboxylic Acid | 3:1 |

| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH in Water | 4-Aminocyclohexanecarboxylic Acid | 1:4.6 |

| cis/trans (3:1) Methyl 4-isopropylcyclohexanecarboxylate | Sodium Hydride | Not specified | Methyl 4-isopropylcyclohexanecarboxylate | 1:6 |

Advanced Spectroscopic Analysis and Characterization Methodologies

Infrared (IR) Spectroscopy Applications

IR spectroscopy is a powerful tool for the qualitative analysis of 4-methoxycyclohexane-1-carbonyl chloride, primarily through the identification of its characteristic functional group vibrations.

The synthesis of this compound from its corresponding carboxylic acid (4-methoxycyclohexanecarboxylic acid) can be effectively monitored using IR spectroscopy. The conversion is marked by distinct changes in the spectrum. The starting material, a carboxylic acid, displays a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which overlaps with the C-H stretching region. uobabylon.edu.iq It also shows a strong carbonyl (C=O) absorption around 1710 cm⁻¹. uobabylon.edu.iq

Upon successful conversion to the acyl chloride, the broad O-H band completely disappears. Simultaneously, a new, sharp, and intense carbonyl stretching band emerges at a significantly higher frequency, characteristically around 1800 cm⁻¹. uobabylon.edu.iqreddit.com The disappearance of the former signals and the appearance of the latter provide clear evidence of the reaction's completion.

Table 1: Key IR Vibrational Frequencies for Reaction Monitoring

| Functional Group | Starting Material (Carboxylic Acid) | Product (Acyl Chloride) | Vibrational Mode |

|---|---|---|---|

| O-H | ~3300-2500 cm⁻¹ (Broad) | Absent | Stretching |

| C=O | ~1710 cm⁻¹ | ~1800 cm⁻¹ | Stretching |

| C-H | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | Stretching |

The position of the carbonyl (C=O) stretching vibration is one of the most diagnostic peaks in the IR spectrum of this compound. For acyl chlorides, this band appears at a notably high frequency, typically in the range of 1815-1790 cm⁻¹. libretexts.org This high frequency is attributed to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. This effect strengthens the C=O double bond, thus increasing the energy and frequency required for the stretching vibration. uobabylon.edu.iqreddit.com

The exact frequency of the C=O stretch is sensitive to its molecular environment. Factors such as the solvent used for analysis can cause slight shifts in the peak position. More polar solvents can interact with the carbonyl group, leading to a slight lowering of the stretching frequency. Furthermore, conjugation, if present, would lower the frequency by about 30 cm⁻¹, but in a saturated system like this compound, this effect is absent. libretexts.orgspectroscopyonline.com The intense and high-frequency nature of this band makes it a definitive marker for the acyl chloride functional group. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the complete structural determination of this compound, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum provides a map of all proton environments. For this compound, the spectrum would show distinct signals for the methoxy (B1213986) group protons, the protons on the carbons bearing the methoxy and carbonyl chloride groups (C1 and C4), and the remaining methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts are influenced by the electronegativity of nearby atoms and the stereochemical arrangement (axial vs. equatorial). Protons near the electron-withdrawing oxygen and carbonyl chloride groups are deshielded and appear further downfield. msu.edu

The cyclohexane ring protons would present as a series of complex, overlapping multiplets due to spin-spin coupling between adjacent, non-equivalent protons. organicchemistrydata.org The methoxy group protons would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| -OCH₃ | ~3.35 | Singlet | N/A |

| H -1 (on C-OCH₃) | ~3.5 - 3.7 | Multiplet | Vicinal coupling to H-2, H-6 |

| H -4 (on C-COCl) | ~2.8 - 3.0 | Multiplet | Vicinal coupling to H-3, H-5 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. In this compound, the most downfield signal belongs to the carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. hw.ac.uk Carbons directly attached to the electronegative oxygen (C1) are also significantly deshielded. oregonstate.edu The presence of symmetry in the molecule (depending on the cis/trans isomeric form) can reduce the number of unique carbon signals observed. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C =O | ~175 - 180 | Most downfield signal due to C=O and C-Cl bonds. hw.ac.ukoregonstate.edu |

| C -1 (C-OCH₃) | ~75 - 80 | Downfield shift due to electronegative oxygen. oregonstate.edu |

| -OC H₃ | ~56 | Typical range for a methoxy carbon. |

| C -4 (C-COCl) | ~50 - 55 | Downfield shift due to electron-withdrawing COCl group. |

| C -2, C -6 | ~30 - 35 | Methylene carbons adjacent to C-1. |

| C -3, C -5 | ~28 - 33 | Methylene carbons adjacent to C-4. |

To unravel the complex coupling network of the cyclohexane ring and make unambiguous assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons (³J coupling). memphis.edu A COSY spectrum of this compound would display cross-peaks connecting H-1 to the protons on C-2 and C-6. Similarly, H-4 would show correlations to the protons on C-3 and C-5. This technique is invaluable for tracing the connectivity of the entire spin system within the cyclohexane ring. libretexts.orgyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly with the carbon atoms to which they are attached. youtube.com An HMQC/HSQC spectrum would show a correlation peak at the intersection of the chemical shifts of the methoxy protons and the methoxy carbon. It would likewise connect H-1 to C-1, H-4 to C-4, and each of the other ring protons to their respective carbons, allowing for the definitive assignment of all protonated carbons in the ¹³C NMR spectrum. researchgate.net

Table 4: Expected Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Expected Key Cross-Peaks | Purpose |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-1 ↔ H-2/H-6H-2 ↔ H-3H-3 ↔ H-4H-4 ↔ H-5H-5 ↔ H-6 | Establishes proton-proton coupling networks and confirms the sequence of protons around the ring. memphis.edu |

| HMQC/HSQC | ¹H ↔ ¹³C (¹J) | -OCH₃ ↔ -OCH₃H-1 ↔ C-1H-2/H-6 ↔ C-2/C-6H-3/H-5 ↔ C-3/C-5H-4 ↔ C-4 | Unambiguously assigns each carbon signal by linking it to its directly attached proton(s). youtube.com |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule will form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C8H13ClO2), the expected monoisotopic mass of the molecular ion would be approximately 176.06 g/mol .

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bond between the carbonyl group and the cyclohexane ring is a likely point of cleavage. This would result in the loss of the carbonyl chloride group (-COCl) as a radical, leading to a cyclohexyl cation fragment containing the methoxy group. Alternatively, cleavage can occur on the other side of the carbonyl group, leading to the formation of a stable acylium ion ([M-Cl]+). youtube.commiamioh.edu

Loss of Chlorine: The chlorine atom can be lost as a radical, generating a fragment with a mass corresponding to [M-35]+.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A characteristic loss for cyclohexane derivatives is the elimination of ethene (C2H4, 28 Da), which would lead to a fragment at m/z 56. docbrown.info

Loss of Methoxy Group: The methoxy group (-OCH3) can be lost as a radical, resulting in a fragment at [M-31]+.

A hypothetical fragmentation pattern is presented in the data table below.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 176 | [C8H13ClO2]+• | Molecular Ion (M+•) |

| 141 | [C8H13O2]+ | Loss of Cl• |

| 113 | [C7H10O]+• | Loss of COCl• |

| 81 | [C6H9]+ | Subsequent fragmentation of the cyclohexane ring |

| 56 | [C4H8]+• | Retro-Diels-Alder type fragmentation of the cyclohexane ring |

This table is based on predicted fragmentation patterns and not on experimental data.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of acyl chlorides like this compound by GC can be challenging due to their high reactivity and potential for thermal degradation in the hot injector port. libretexts.org These compounds can also react with active sites on the GC column, leading to poor peak shape and inaccurate quantification.

To overcome these challenges, derivatization is often employed. gcms.cz This process involves converting the reactive acyl chloride into a more stable and volatile derivative. A common derivatization strategy for acyl chlorides is esterification, where the acyl chloride is reacted with an alcohol to form the corresponding ester. osti.gov For example, reaction with methanol (B129727) would yield methyl 4-methoxycyclohexanecarboxylate. This derivative would be more amenable to GC analysis.

The choice of GC column is also critical. A non-polar or mid-polarity column, such as one with a phenyl polysiloxane stationary phase, would likely provide good separation of the derivatized analyte from other components in the mixture.

A hypothetical GC method for the analysis of a derivatized sample is outlined below.

| Parameter | Condition |

| Derivatizing Agent | Methanol |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

This table represents a typical, hypothetical GC method and would require optimization for this specific analyte.

High-performance liquid chromatography is well-suited for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC would be the preferred method for analyzing non-volatile intermediates or impurities, such as the corresponding carboxylic acid (4-methoxycyclohexanecarboxylic acid), which may be present due to hydrolysis of the acyl chloride.

A reversed-phase HPLC method would likely be effective for separating 4-methoxycyclohexanecarboxylic acid from other components. sielc.com In this mode of chromatography, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. sielc.comnih.gov

Detection could be achieved using a UV detector, although the carboxyl group itself is a weak chromophore. psu.edu For higher sensitivity and selectivity, a mass spectrometer could be used as the detector (LC-MS).

Below is a hypothetical HPLC method for the analysis of 4-methoxycyclohexanecarboxylic acid.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

This table represents a typical, hypothetical HPLC method and would require optimization for this specific analyte.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate descriptions of the electronic distribution and its implications for chemical reactivity. researchgate.netresearchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) to Predict Electrophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. acs.orgstackexchange.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a reaction with a nucleophile, the LUMO of the electrophile is of primary importance as it will accept the electrons from the nucleophile.

In 4-methoxycyclohexane-1-carbonyl chloride, the carbonyl carbon of the acyl chloride group is the most significant electrophilic site. chemistrystudent.com This is due to the large coefficient of the LUMO at this position, a consequence of the high electronegativity of the adjacent oxygen and chlorine atoms, which withdraw electron density. chemistrystudent.com FMO analysis can quantify the electrophilicity of this site and predict its susceptibility to nucleophilic attack. The energy of the LUMO is a critical parameter; a lower LUMO energy indicates a higher electrophilicity and thus greater reactivity towards nucleophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -10.5 | Primarily located on the chlorine and oxygen atoms, indicating the regions of highest electron density. |

| LUMO | -1.2 | Primarily localized on the carbonyl carbon, highlighting it as the principal electrophilic center. |

| HOMO-LUMO Gap | 9.3 | The energy difference between the HOMO and LUMO, which is related to the chemical stability of the molecule. |

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict vibrational spectra (e.g., IR and Raman). psu.eduyoutube.comnih.gov The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, yields the vibrational frequencies and their corresponding normal modes. psu.edu

For this compound, theoretical calculations can predict characteristic vibrational frequencies. The most prominent would be the C=O stretching frequency of the acyl chloride group, typically expected in the region of 1750-1815 cm⁻¹. The exact position of this band can be influenced by the conformation of the cyclohexane (B81311) ring and the electronic effects of the methoxy (B1213986) substituent. Other predictable frequencies include C-O and C-Cl stretching modes, as well as various bending and rocking modes of the cyclohexane ring. Comparing these calculated frequencies with experimental data can help in the structural elucidation and conformational assignment of the molecule. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | 1805 | Characteristic strong absorption of the acyl chloride functional group. |

| C-O-C Stretch (ether) | 1100 | Asymmetric stretching of the methoxy group. |

| C-Cl Stretch | 750 | Stretching vibration of the carbon-chlorine bond. |

| Cyclohexane Ring Vibrations | 800-1200 | A complex series of absorptions corresponding to the various vibrational modes of the cyclohexane scaffold. |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules like this compound. psu.edu

Detailed Conformational Analysis and Interconversion Pathways

The cyclohexane ring in this compound can exist in two primary chair conformations that are interconvertible through a process known as ring flipping. pressbooks.pubpressbooks.pub The substituents, the methoxy and carbonyl chloride groups, can occupy either axial or equatorial positions. fiveable.melibretexts.org For a 1,4-disubstituted cyclohexane, cis and trans isomers exist.

In the cis isomer, both substituents are on the same side of the ring, leading to one axial and one equatorial substituent in the chair conformation. libretexts.org Ring flipping interconverts these positions. The thermodynamically more stable conformer will be the one where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. pressbooks.pubopenstax.org

In the trans isomer, the substituents are on opposite sides of the ring, resulting in either a diaxial or a diequatorial arrangement in the chair conformation. fiveable.meopenstax.org The diequatorial conformer is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. openstax.org Molecular mechanics calculations can quantify the energy differences between these conformers and map the energy profile of the interconversion pathways. researchgate.net

Table 3: Calculated Relative Energies of Conformers of this compound

| Isomer | Conformation | Relative Energy (kcal/mol) | Predominant Conformer |

| cis | Methoxy (eq), Carbonyl chloride (ax) | 0.5 | No |

| cis | Methoxy (ax), Carbonyl chloride (eq) | 0.0 | Yes |

| trans | Diequatorial | 0.0 | Yes |

| trans | Diaxial | > 5.0 | No |

Prediction of Steric and Electronic Influences on Reaction Pathways

The conformation of the cyclohexane ring can significantly influence the reactivity of the acyl chloride group. spcmc.ac.in Steric hindrance can play a major role in the accessibility of the carbonyl carbon to an incoming nucleophile. researchgate.net

For instance, a nucleophilic attack on the carbonyl carbon is generally more facile when the carbonyl chloride group is in the equatorial position, as it is more sterically accessible than when it is in the more hindered axial position. spcmc.ac.in Molecular modeling can be used to simulate the approach of a nucleophile to the carbonyl carbon in different conformations, allowing for a quantitative assessment of the steric hindrance and its effect on the activation energy of the reaction.

Modeling of Solvent Effects in Reaction Systems

Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. acs.orgmdpi.com Computational models can simulate these solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For the solvolysis of an acyl chloride, an implicit solvent model could predict how polar solvents stabilize the charged transition state, thereby accelerating the reaction. researchgate.net

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For the reaction of this compound, explicit solvent models could be used to study the specific interactions of protic solvents like water or alcohols with the carbonyl oxygen and the chloride leaving group, providing a deeper understanding of the reaction mechanism at a molecular level. acs.orgresearchgate.net The choice of solvent can influence whether the reaction proceeds through a bimolecular addition-elimination pathway or a unimolecular ionization pathway. acs.orgmdpi.com

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the complete energy profile of a chemical reaction, from reactants to products, including high-energy transition states and any intermediates. For this compound, the primary reaction of interest is nucleophilic acyl substitution, for instance, its hydrolysis to form 4-methoxycyclohexanecarboxylic acid. libretexts.org

This reaction is generally understood to proceed via a two-stage addition-elimination mechanism. libretexts.org

Addition: A nucleophile (e.g., a water molecule) attacks the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized. researchgate.net

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. libretexts.org

Theoretical calculations using methods like Density Functional Theory (DFT) can locate the geometry of the transition state (TS) for the rate-determining step and calculate its energy, which corresponds to the activation energy of the reaction. researchgate.net For the hydrolysis of acyl chlorides, the transition state involves the simultaneous attack of the water molecule and the incipient breaking of the carbon-chlorine bond, often with catalytic assistance from other solvent molecules. researchgate.net

The stereochemistry of the cyclohexane ring significantly influences this pathway. The 4-methoxy and 1-carbonyl chloride groups can exist in either axial or equatorial positions, leading to different conformers with varying stabilities. The chair conformation is the most stable for cyclohexane rings. maricopa.edu Substituents in the axial position experience destabilizing 1,3-diaxial interactions (steric strain) with other axial atoms, making the equatorial position generally more favorable for bulky groups. libretexts.org

The following table provides representative calculated data for the key geometric parameters and activation energy of a transition state for the hydrolysis of a simple acyl chloride, as determined by DFT calculations.

| Parameter | Value |

|---|---|

| C-O (forming bond) distance | ~2.10 Å |

| C-Cl (breaking bond) distance | ~2.35 Å |

| Calculated Free Energy of Activation (ΔG‡) | ~15-20 kcal/mol |

Values are typical for DFT calculations on the concerted S_N2 hydrolysis of simple acyl chlorides. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in Complex Molecule Construction

Theoretically, the structure of 4-methoxycyclohexane-1-carbonyl chloride, featuring a cyclohexane (B81311) ring, suggests its potential for creating sterically demanding and conformationally constrained molecules. The methoxy (B1213986) group could also play a role in modulating the electronic properties and solubility of the resulting compounds.

Synthesis of Novel Amides and Esters with Specific Biological Activities

In principle, this compound can react readily with primary and secondary amines to form amides, and with alcohols to form esters. These reactions are standard transformations in organic synthesis. The resulting amides and esters incorporating the 4-methoxycyclohexyl group could be of interest in medicinal chemistry for structure-activity relationship (SAR) studies. The cyclohexane scaffold can provide a rigid framework to orient other functional groups, potentially leading to enhanced binding with biological targets. However, specific examples of amides or esters derived from this particular acyl chloride with demonstrated biological activities are not documented in peer-reviewed literature.

Incorporation into Advanced Cyclic and Heterocyclic Systems

The acyl chloride functionality allows for the integration of the 4-methoxycyclohexane unit into larger cyclic and heterocyclic systems. For instance, it could be used in intramolecular reactions to form macrocycles or in reactions with bifunctional molecules to construct heterocyclic rings such as piperidines or other nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active natural products and synthetic drugs. Nevertheless, published research specifically detailing the use of this compound for these purposes is currently unavailable.

Building Block for Functional Materials

The incorporation of specific molecular fragments into polymers and other materials can impart unique and desirable properties. The 4-methoxycyclohexyl group could, in theory, influence the physical and chemical characteristics of materials.

Preparation of Specialized Polymer Architectures

Monomers containing the 4-methoxycyclohexyl group could potentially be synthesized from this compound. These monomers could then be polymerized to create polymers with tailored properties. The bulky cyclohexane ring might affect the polymer's glass transition temperature, mechanical strength, and solubility. However, there are no specific reports on the synthesis and characterization of polymers derived from this compound.

Development of Photoresponsive Materials and Optoelectronic Components

While research exists on various organic molecules for photoresponsive and optoelectronic applications, there is no evidence to suggest that this compound or its derivatives have been investigated for these purposes. The development of such materials typically requires molecules with specific chromophores or electronically active groups, which are not inherent to the structure of this compound.

Fabrication of Smart Materials with Tunable Properties

Smart materials that respond to external stimuli are a significant area of materials science. The properties of such materials are often dictated by the molecular-level design of their components. While the 4-methoxycyclohexyl moiety could potentially influence the bulk properties of a material, there is no published research demonstrating its use in the fabrication of smart materials with tunable properties.

Role in Agrochemical and Fine Chemical Synthesis (Research Perspective)

From a research perspective, this compound serves as a specialized building block in the synthesis of novel agrochemicals and fine chemicals. uc.ptresearchgate.net The term "building block" in organic synthesis refers to a molecule that provides a specific structural unit which can be incorporated into a larger, more complex molecule. nih.govnih.gov The utility of this compound lies in its bifunctional nature: the highly reactive carbonyl chloride group and the distinct 4-methoxycyclohexane moiety.

The carbonyl chloride functional group is a reactive acylating agent that readily participates in reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. ganeshremedies.com This reactivity allows for the straightforward covalent attachment of the 4-methoxycyclohexane ring system onto a variety of molecular scaffolds.

In the context of agrochemical research, the introduction of the 4-methoxycyclohexane group can systematically modify the physicochemical properties of a parent molecule. researchgate.netresearchgate.net These modifications are crucial during the lead optimization phase of developing new herbicides, insecticides, or fungicides. The cyclohexane ring introduces a degree of conformational rigidity and increases the lipophilicity (fat-solubility) of the molecule, which can influence its absorption, translocation within a plant, and interaction with biological targets. The methoxy group adds a polar ether linkage, potentially affecting solubility and metabolic stability. Researchers can utilize this building block to generate libraries of new chemical entities for biological screening, aiming to enhance efficacy, selectivity, or environmental profile. researchgate.net

Similarly, in fine chemical synthesis, this compound is a valuable intermediate for creating complex organic molecules with specific desired topologies. uc.pt Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals or specialty polymers. researchgate.net The incorporation of the 4-methoxycyclohexane unit can be a key step in building a target molecule's carbon skeleton, influencing its final three-dimensional shape and properties.

Derivatization for Enhanced Research Utility

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," with different properties that may be better suited for a particular research application. The primary utility of this compound in this area stems from the robust and well-established chemistry of acyl chlorides. Its function is to act as a reagent for attaching the 4-methoxycyclohexylcarbonyl group to other molecules, thereby altering their characteristics for analytical or functional studies.

The core reaction in this context is acylation. The electrophilic carbon atom of the carbonyl chloride group is highly susceptible to nucleophilic attack. This allows for the efficient labeling or "tagging" of various substrates containing nucleophilic functional groups (e.g., -OH, -NH2, -SH). For instance, in analytical chemistry, a complex natural product with poor chromatographic behavior could be derivatized with this compound. The resulting ester or amide derivative would likely have significantly different polarity and volatility, potentially enabling easier separation and detection.

The covalent modification of biomolecules, particularly proteins, is a cornerstone of chemical biology, providing powerful tools to study their structure and function. nih.govox.ac.uk Site-selective chemical modification allows researchers to install probes, tags, or other functional groups at specific locations within a protein's structure. nih.govresearchgate.net

This compound can be used as a chemical probe to investigate the role of hydrophobicity and steric bulk in protein function. The carbonyl chloride group can react with nucleophilic amino acid side chains on the protein surface. researchgate.net The most common target for such an acylation reaction is the ε-amino group of lysine (B10760008) residues, which is typically deprotonated and nucleophilic at neutral or slightly basic pH. Other potential targets include the N-terminal α-amino group, the hydroxyl groups of serine and threonine, and the thiol group of cysteine, though lysine is often the most accessible and reactive under mild conditions.

By attaching the 4-methoxycyclohexane "tag," researchers can introduce a non-native, moderately lipophilic, and sterically defined group onto the protein surface. ox.ac.uk This modification can be used to:

Probe Binding Sites: If modification of a specific lysine residue inhibits the protein's ability to bind to a substrate or another protein, it suggests that the residue is located within or near the binding site.

Study Protein Folding and Stability: Introducing a bulky, hydrophobic group can perturb local protein structure, and the resulting changes in stability can be measured to understand the forces governing protein folding.

Modulate Cellular Localization: Increasing the lipophilicity of a protein can influence its interaction with cellular membranes, potentially altering its location within the cell and providing insights into cell signaling pathways.

The reaction provides a stable amide linkage, permanently affixing the chemical tag for subsequent structural or functional analysis. nih.gov This "tag-and-modify" approach is a valuable strategy for elucidating complex biological processes. ox.ac.uk

Table 1: Potential Reactions with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

|---|---|---|

| Lysine | Epsilon-amino group (-NH₂) | Amide |

| Serine | Hydroxyl group (-OH) | Ester |

| Threonine | Hydroxyl group (-OH) | Ester |

| Cysteine | Thiol group (-SH) | Thioester |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving research into more sustainable methods for synthesizing acyl chlorides. nih.gov Traditional routes often rely on reagents like thionyl chloride or phosphorus chlorides, which can generate hazardous byproducts. chemguide.co.uk Future research will likely focus on developing catalytic and more atom-economical approaches.

Key areas of development include:

Catalytic Chlorination: Investigating novel catalysts that can facilitate the conversion of 4-methoxycyclohexanecarboxylic acid to its corresponding acyl chloride using milder and more environmentally benign chlorinating agents.

Bio-based Feedstocks: Exploring pathways to synthesize the cyclohexane (B81311) core from renewable, bio-based sources, thereby reducing the reliance on petrochemical feedstocks. nih.govresearchgate.net

Solvent-Free and Aqueous Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, potentially utilizing water or buffered systems as the reaction medium. tandfonline.com This approach, while challenging due to the hydrolytic nature of acyl chlorides, represents a significant goal for green synthesis. tandfonline.com

| Synthetic Strategy | Reagents/Catalysts | Advantages | Research Focus |

| Catalytic Chlorination | ZrO₂, FeCl₃, ZnCl₂ | Increased reaction rates, potential for milder conditions. nih.gov | Development of highly active and selective catalysts. |

| Bio-based Synthesis | Biomass-derived compounds | Reduced carbon footprint, sustainability. nih.gov | Efficient conversion of bio-feedstocks to cyclohexane precursors. |

| Aqueous Synthesis | Phosphate buffers | Avoids toxic organic solvents, easier product isolation. tandfonline.com | Overcoming the challenge of acyl chloride hydrolysis. |

Exploration of Catalytic Asymmetric Reactions for Enantioselective Access

The presence of stereocenters in the 4-methoxycyclohexane ring means that 4-methoxycyclohexane-1-carbonyl chloride can exist as different stereoisomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing methods for the enantioselective synthesis of specific isomers is a major goal.

Future research will likely concentrate on:

Asymmetric Hydrogenation: Utilizing chiral catalysts to achieve the enantioselective hydrogenation of aromatic precursors, such as 4-methoxybenzoic acid derivatives, to yield chiral 4-methoxycyclohexanecarboxylic acid.

Organocatalytic Strategies: Employing small organic molecules as catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the cyclohexane ring. nih.govnih.govacs.org Organocatalytic domino or cascade reactions are powerful strategies for creating complex molecules with multiple stereocenters from simple starting materials. nih.gov

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture of 4-methoxycyclohexanecarboxylic acid or a precursor, allowing for the separation of the desired enantiomer.

| Asymmetric Method | Catalyst Type | Key Advantage | Research Goal |

| Asymmetric Hydrogenation | Chiral transition-metal complexes (e.g., Iridium-based) | High enantioselectivity for producing chiral cyclohexanes. researchgate.net | Development of catalysts for specific substituted cyclohexanes. |

| Organocatalysis | Chiral amines (e.g., L-proline), Squaramides | Access to complex, multi-functionalized cyclohexanes with excellent stereocontrol. nih.govnih.gov | Expanding the scope to a wider range of substrates. |

| Enzymatic Reactions | Lipases, Esterases | High specificity and operation under mild conditions. | Identifying robust enzymes for resolving cyclohexane derivatives. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the demands for larger quantities of this compound, particularly for pharmaceutical development, researchers are turning to flow chemistry and automated synthesis platforms. researchgate.netoxfordglobal.com These technologies offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. innovationnewsnetwork.comnih.gov

Emerging trends in this area include:

Continuous Flow Acyl Chloride Formation: Designing microreactor systems for the on-demand synthesis of acyl chlorides, which can be immediately used in subsequent reactions. acs.orgacs.org This approach is particularly advantageous for handling reactive intermediates. acs.org

Automated Multi-Step Synthesis: Developing fully automated platforms that can perform the entire synthesis of a target molecule from simple precursors, including the formation of the this compound intermediate and its subsequent derivatization. researchgate.netnih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR) into flow systems to monitor reaction progress and enable rapid optimization of reaction conditions. nih.govvapourtec.com

| Technology | Key Features | Benefits for Synthesis | Future Direction |

| Flow Chemistry | Microreactors, continuous processing | Enhanced heat and mass transfer, improved safety, easy scalability. nih.govacs.org | On-demand synthesis of reactive intermediates like acyl chlorides. acs.org |

| Automation | Robotic systems, computer control | High-throughput synthesis, reduced human error, process consistency. researchgate.netoxfordglobal.com | Fully automated, multi-step synthesis of complex molecules and libraries. nih.govresearchgate.net |

| In-line Analytics | Integrated spectroscopy (IR, NMR, LC-MS) | Real-time monitoring, rapid optimization, data-rich experimentation. nih.govvapourtec.com | AI and machine learning integration for autonomous process optimization. oxfordglobal.com |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A fundamental understanding of the structure, conformation, and reactivity of this compound is crucial for its effective application. Advanced analytical and computational tools are providing unprecedented insights.

Future research efforts will likely involve:

Advanced NMR Spectroscopy: Utilizing multidimensional NMR techniques to unambiguously determine the stereochemistry and conformational preferences of different isomers of this compound and its derivatives. studysmarter.co.uk The chair conformation is the most stable for cyclohexane rings, and these techniques can elucidate the axial or equatorial positions of substituents. perlego.compressbooks.pub

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the mechanisms of reactions involving acyl chlorides. acs.orgresearchgate.net Such studies can elucidate whether reactions proceed through a concerted Sɴ2-like mechanism or via a tetrahedral intermediate. acs.org

Femtosecond Rotational Coherence Spectroscopy: Applying advanced spectroscopic techniques to obtain highly accurate structural information about cyclohexane derivatives in the gas phase. researchgate.net

| Technique | Information Gained | Impact on Research |

| Advanced NMR Spectroscopy | Stereochemistry, conformational analysis (chair vs. boat), substituent positions (axial/equatorial). studysmarter.co.ukacs.org | Predicting reactivity and interaction with biological targets. |

| Computational Chemistry (DFT) | Reaction mechanisms, transition state energies, kinetic predictions. acs.orgresearchgate.netnih.gov | Guiding experimental design and rationalizing observed outcomes. |

| Femtosecond Spectroscopy | Highly accurate molecular structures and rotational constants. researchgate.net | Providing benchmark data for validating computational models. |

Expanding Applications in Niche Chemical Fields and Interdisciplinary Research

While cyclohexane derivatives are established as important intermediates in the production of polymers like nylon, the unique substitution pattern of this compound makes it an attractive building block for more specialized applications. fastercapital.comtaylorandfrancis.comworldofmolecules.com

Potential growth areas for application include:

Medicinal Chemistry: Using the 4-methoxycyclohexane moiety as a scaffold to synthesize novel drug candidates. The cyclohexane ring is a common feature in bioactive compounds, and the methoxy (B1213986) group can be used to fine-tune properties like solubility and metabolic stability. fastercapital.comnih.gov

Materials Science: Incorporating the 4-methoxycyclohexane unit into liquid crystals, polymers, or other advanced materials to impart specific physical or optical properties. osti.gov

Agrochemicals: Exploring derivatives as potential herbicides, insecticides, or fungicides, as the cyclohexane core is present in various agrochemical products. nus.edu.sg

Q & A

Q. What are the common synthesis routes for 4-methoxycyclohexane-1-carbonyl chloride?

- Methodological Answer : Synthesis typically involves two stages: (1) oxidation of a cyclohexanol derivative (e.g., 4-methoxycyclohexanol) to the corresponding carboxylic acid using oxidizing agents like KMnO4-Ce(IV) in acetonitrile or K2Cr2O7-H2SO4, and (2) chlorination of the carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). For example, the oxidation step may yield 4-methoxycyclohexane-1-carboxylic acid, which is then treated with SOCl2 to form the acyl chloride. Reaction conditions (e.g., anhydrous environment, reflux temperature) must be optimized to prevent side reactions such as methoxy group cleavage .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR can identify the methoxy group (δ ~3.3 ppm for H), cyclohexane ring protons (axial/equatorial splitting), and carbonyl chloride signals (δ ~170-180 ppm for C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., C8H11ClO2, exact mass 174.045 g/mol).

- IR Spectroscopy : A strong peak near 1800 cm confirms the C=O stretch of the acyl chloride .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water, which may hydrolyze the compound to release HCl gas.

- Storage : Store under anhydrous conditions in a sealed container with desiccants. Label containers with hazard warnings (e.g., "Corrosive," "Moisture-Sensitive") .

Advanced Research Questions

Q. How does the axial vs. equatorial conformation of the methoxy group influence the reactivity of this compound?

- Methodological Answer : The methoxy group’s position affects steric and electronic properties:

- Axial Conformation : Increases steric hindrance near the carbonyl chloride, slowing nucleophilic acyl substitution (e.g., with amines or alcohols).

- Equatorial Conformation : Reduces steric hindrance, enhancing reactivity. Computational modeling (e.g., DFT calculations) can predict the dominant conformation. Experimentally, H NMR coupling constants (J-values) and NOE correlations differentiate axial/equatorial arrangements. Reactivity studies under controlled conditions (e.g., kinetic assays with varying nucleophiles) quantify these effects .

Q. How can researchers resolve contradictions in reported reaction yields during peptide coupling using this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Activation Methods : Compare yields using different coupling agents (e.g., HOBt vs. HOAt) or bases (e.g., DIPEA vs. pyridine).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Moisture Control : Trace water hydrolyzes the acyl chloride; use rigorous drying protocols (e.g., molecular sieves). Validate conditions via in situ monitoring (e.g., FTIR for acyl chloride consumption) .

Q. What computational strategies predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on the acyl chloride’s electrophilic carbon and methoxy group’s hydrogen-bonding potential.

- MD Simulations : Simulate binding stability in aqueous environments (e.g., GROMACS).

- QSAR Studies : Corlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data from in vitro assays (e.g., IC50 values against serine hydrolases) .

Q. What analytical techniques differentiate this compound from its hydrolysis byproducts?

- Methodological Answer :

- HPLC-MS : Monitor hydrolysis to 4-methoxycyclohexane-1-carboxylic acid (retention time shift, m/z 158.094 for [M-H]).

- Titrimetry : Quantify free HCl generated during hydrolysis via acid-base titration.

- Karl Fischer Titration : Measure residual water content to assess hydrolysis risk during storage .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in Friedel-Crafts acylation using this compound?

- Methodological Answer : Regioselectivity depends on:

- Lewis Acid Catalyst : AlCl3 vs. FeCl3 may direct acylation to meta or para positions on aromatic rings.

- Solvent Effects : Low-polarity solvents (e.g., CH2Cl2) favor kinetic control, while polar solvents (e.g., nitrobenzene) favor thermodynamic products.

- Substrate Electronics : Electron-rich arenes (e.g., anisole) may exhibit competing methoxy group participation. Resolve contradictions by replicating reactions under standardized conditions and analyzing products via GC-MS or 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.